Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is an organic compound belonging to the class of thiazole derivatives It features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate typically involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
- Ethyl 2-(4-methylbenzo[d]thiazol-2-yl)acetate
- Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate
Uniqueness
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUMNEYZILZWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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